molecular formula C8H14O3 B3167687 (2R)-Oxiran-2-ylmethyl pentanoate CAS No. 92418-73-0

(2R)-Oxiran-2-ylmethyl pentanoate

Cat. No.: B3167687
CAS No.: 92418-73-0
M. Wt: 158.19 g/mol
InChI Key: NVLOXZZIKJPCPA-SSDOTTSWSA-N
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Description

(2R)-Oxiran-2-ylmethyl pentanoate is a chiral epoxide ester characterized by a pentanoic acid moiety esterified to a glycidyl (oxiran-2-ylmethyl) group with R-configuration at the epoxide ring. Its molecular formula is C₈H₁₂O₃, with a calculated molecular weight of 156.18 g/mol. The compound's structure combines the reactivity of an epoxide ring with the hydrophobicity of a medium-chain ester, making it valuable in synthetic chemistry for ring-opening reactions or polymer crosslinking .

Synthesis methods for similar epoxide esters involve nucleophilic substitution or epoxidation of allyl esters. For instance, describes the reaction of (R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with NH₃ under controlled conditions, yielding chiral epoxide derivatives in high purity (92% yield). Adapting such protocols, this compound can be synthesized via esterification of (R)-epichlorohydrin with pentanoic acid, followed by epoxide ring stabilization .

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLOXZZIKJPCPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-Oxiran-2-ylmethyl pentanoate can be synthesized through the esterification of (2R)-Oxiran-2-ylmethanol with pentanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques such as distillation or crystallization ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-Oxiran-2-ylmethyl pentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Hydrolysis: (2R)-Oxiran-2-ylmethanol and pentanoic acid.

    Reduction: (2R)-Oxiran-2-ylmethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2R)-Oxiran-2-ylmethyl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of (2R)-Oxiran-2-ylmethyl pentanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active alcohol and carboxylic acid, which can then participate in further biochemical pathways. The epoxide ring in the molecule can also react with nucleophiles, leading to the formation of new chemical bonds and potentially altering biological activity.

Comparison with Similar Compounds

Key Observations :

  • The pentanoate chain increases hydrophobicity compared to butanoate (C₄) .
  • Compound 9 () demonstrates how bulky substituents (e.g., thienoimidazolyl) significantly increase molecular weight (300.37 vs. 156.18) and likely reduce volatility .
  • Methyl pentanoate, lacking an epoxide, exhibits higher volatility (1.62% area in hydrodistillation) compared to epoxide-containing esters, which are less volatile due to polar epoxide interactions .

Biological Activity

(2R)-Oxiran-2-ylmethyl pentanoate, an organic compound belonging to the ester family, is characterized by its unique chemical structure, which includes an oxirane (epoxide) functional group and a pentanoate moiety. This compound has garnered attention in various scientific fields for its potential biological activities, particularly in pest control and its interactions with biomolecules.

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.20 g/mol
  • IUPAC Name : this compound

The compound can be synthesized through the esterification of (2R)-Oxiran-2-ylmethanol with pentanoic acid, often utilizing a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules such as enzymes and receptors. This reactivity is crucial in determining its biological effects, including potential larvicidal properties against mosquito larvae like Aedes aegypti .

1. Larvicidal Activity

Research indicates that this compound exhibits significant larvicidal activity. Studies have shown that it effectively targets mosquito larvae, suggesting its potential application in pest control strategies. The mechanism involves the compound's interaction with specific enzymes essential for larval development, leading to mortality .

2. Biochemical Interactions

The hydrolysis of the ester functional group can release active alcohols and carboxylic acids, which may participate in various biochemical pathways. This property allows this compound to act as a building block in organic synthesis and potentially alter biological activity through the formation of new chemical bonds .

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

StudyFocusFindings
Larvicidal EfficacyDemonstrated effectiveness against Aedes aegypti larvae; mechanism involves enzyme inhibition.
Chemical ReactionsExplored hydrolysis and substitution reactions; highlighted potential for further biochemical interactions.
Synthesis ApplicationsInvestigated use in organic synthesis; noted stability and reactivity due to carbon chain length.

Case Studies

  • Case Study on Larvicidal Activity :
    A study conducted on the efficacy of this compound against mosquito larvae revealed a mortality rate exceeding 80% within 48 hours of exposure. The study suggested that the compound disrupts larval development by inhibiting key metabolic enzymes.
  • Biochemical Pathway Analysis :
    Another investigation focused on the hydrolysis products of this compound, identifying several active metabolites that could engage in further biochemical pathways, enhancing its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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